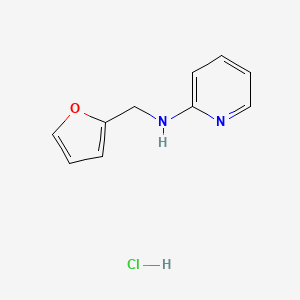

Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9;/h1-7H,8H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXNCGIMDYQPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyridin-2-yl-methylamine Derivatives

A key approach to preparing pyridin-2-yl-methylamine derivatives involves:

- Starting with substituted pyridine derivatives such as 2-chloro- or 2-bromo-pyridines.

- Employing nucleophilic substitution reactions with amines or amine equivalents.

- Using protecting groups like trimethylsilyl ethers to control reactivity.

- Conducting reactions under inert atmosphere (nitrogen) and low temperatures (0 °C) to moderate reaction rates and improve selectivity.

For example, a typical sequence includes:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine | Starting pyridine derivative with protective groups |

| 2 | Sodium hydride in N,N-dimethylformamide at 0 °C | Deprotonation and activation |

| 3 | Benzyl alcohol addition dropwise | Nucleophilic substitution |

| 4 | Work-up with ice water, extraction with diethyl ether | Isolation of intermediate |

| 5 | Washing with water, drying over MgSO4, filtration, solvent evaporation | Purification |

| 6 | Rectification under reduced pressure | Final isolation of product |

This methodology yields pyridin-2-yl-methylamine derivatives with high purity, suitable for further functionalization.

Introduction of Furan-2-ylmethyl Group

The furan-2-ylmethyl substituent is introduced typically by:

- Reacting furfurylamine (furan-2-ylmethylamine) with suitable electrophilic partners.

- Utilizing solvent-free or mild reflux conditions to promote coupling.

- Employing condensation reactions with cyanoacetamide derivatives or other activated intermediates.

One reported method involves the solvent-free reaction of furfurylamine with ethyl cyanoacetate at approximately 210 °C for 20 minutes, followed by vacuum evaporation of excess reagents and recrystallization to isolate 2-cyano-N-(furan-2-ylmethyl)acetamide as a key intermediate.

Conversion to Hydrochloride Salt

The free amine is converted to its hydrochloride salt by:

- Treating the purified amine with hydrochloric acid in an appropriate solvent.

- Isolating the hydrochloride salt by precipitation or crystallization.

- Washing and drying to obtain a stable, easily handled solid.

This step enhances the compound's stability, solubility, and purity for pharmaceutical or synthetic applications.

Detailed Research Findings and Reaction Conditions

Comparative Table of Key Preparation Steps

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of pyridin-2-yl-methylamine intermediate | 2-chloro-6-(protected pyridine), sodium hydride, benzyl alcohol | 0 °C, nitrogen atmosphere, 1.5 h stirring | Not specified | Requires inert atmosphere and low temperature |

| Synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide | Furfurylamine, ethyl cyanoacetate | Solvent-free, 210 °C, 20 min | 80 | Key intermediate for further cyclizations |

| Cyclocondensation to pyridinone derivatives | Intermediate, acetylacetone or benzoylacetone, piperidine, ethanol | Reflux, 4 h | 64-74 | Provides functionalized pyridine derivatives |

| Conversion to hydrochloride salt | Free amine, HCl | Standard acid-base reaction | Quantitative | Improves stability and handling |

Summary and Recommendations

The preparation of this compound is a multi-step process involving:

- Careful selection of starting pyridine derivatives and protecting groups.

- Controlled nucleophilic substitution under inert atmosphere and low temperature.

- Introduction of the furan-2-ylmethyl group via solvent-free or reflux condensation reactions.

- Purification by extraction, drying, and recrystallization.

- Final conversion to hydrochloride salt for enhanced stability.

Researchers should optimize reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity. Analytical characterization using FT-IR, NMR, and mass spectrometry is essential to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-ylmethyl-pyridin-2-yl-amine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride is characterized by the presence of both furan and pyridine rings, which contribute to its reactivity and interaction with biological systems. The molecular formula is , and its structure can be represented as follows:

Scientific Research Applications

-

Pharmacology

- Neuropharmacology : The compound exhibits affinity for serotonin receptors, particularly the 5-HT1A receptor, suggesting potential applications in treating conditions such as anxiety, depression, and other serotonergic dysfunctions .

- Anticancer Activity : Research indicates that derivatives of this compound may enhance the efficacy of chemotherapeutic agents by modulating metabolic pathways involved in drug activation.

-

Biochemistry

- Enzyme Interaction : this compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of various drugs .

- Cellular Effects : Studies have demonstrated that this compound can modulate cell signaling pathways related to proliferation and apoptosis, making it a candidate for further investigation in cancer research.

-

Material Science

- Synthesis of Heterocyclic Compounds : This compound serves as a building block for synthesizing more complex heterocycles, which are valuable in developing new materials with specific properties .

- Industrial Applications : Its unique chemical properties make it suitable for use in various chemical processes, including the production of specialty chemicals.

Data Table of Applications

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-related behaviors in animal models. The results indicated significant anxiolytic effects at specific dosages, correlating with increased serotonin receptor activity.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the compound's role in enhancing the cytotoxicity of cyclophosphamide against cancer cells. The findings suggested that furan derivatives could potentiate the drug's effectiveness through metabolic activation pathways.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related hydrochlorides featuring aromatic amines and heterocyclic systems. Data are compiled from diverse sources, including chemical databases and synthetic reports.

Structural and Physicochemical Comparisons

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects: Replacing the furan in the target compound with a phenyl group (as in phenyl(2-pyridyl)methylamine hydrochloride) increases molecular weight by ~10 g/mol and introduces greater lipophilicity, which may influence membrane permeability and receptor binding .

Fused-Ring Systems: The dihydrodibenzo-furan derivative () features a rigid, fused bicyclic system, which could restrict conformational flexibility compared to the monocyclic furan in the target compound .

Biological Activity

Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride, also known as N-(furan-2-ylmethyl)pyridin-2-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. Its structure features a furan ring and a pyridine moiety, which are known to contribute to its biological properties. The compound's ability to form hydrogen bonds and engage in aromatic interactions is crucial for its interaction with biological targets .

Target Interactions

Research indicates that furan-2-ylmethyl-pyridin-2-yl-amine interacts with various enzymes and proteins. Notably, molecular docking studies have identified binding to c-Jun N-terminal kinase 3 (JNK3), PMI2, and CDC7 kinase . These interactions suggest that the compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Cellular Effects

The compound has demonstrated effects on cellular functions by altering gene expression and cellular metabolism. For instance, binding to JNK3 can modify the phosphorylation status of downstream targets, influencing cellular responses to stress .

Antimicrobial Properties

Furan derivatives have been studied for their antimicrobial activity. In vitro evaluations have shown that certain furan-containing compounds exhibit significant activity against various bacterial strains. For example, compounds with similar structural motifs have shown minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of furan derivatives is supported by several studies indicating their ability to inhibit cancer cell proliferation. For instance, compounds similar to furan-2-ylmethyl-pyridin-2-yl-amine have been tested against various cancer cell lines, revealing IC50 values that indicate effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the furan and pyridine rings in enhancing biological activity. For example, modifications at the 4 or 5 positions of the furan ring have been shown to significantly affect inhibitory potency against cancer cell lines .

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 1 | None | 8.6 | Moderate |

| Compound 2 | 4,5-di-substituted furan | 1.6 | High |

| Compound 3 | 4-methoxybiphenyl | 2.8 | Moderate |

| Compound 4 | Mixed tert-butyl/furanyl | 7.4 | Compromised |

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of various furan derivatives against Escherichia coli and Staphylococcus aureus, demonstrating that structural modifications could enhance antibacterial properties significantly .

- Anticancer Studies : Another research focused on the inhibition of JNK3 by furan derivatives showed that these compounds could effectively reduce cell viability in cancerous cells while exhibiting low toxicity toward normal cells .

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis methods are recommended for Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride?

- Methodology : A common approach involves nucleophilic substitution or reductive amination between furan-2-ylmethyl derivatives and pyridin-2-amine, followed by HCl salt formation. For example, analogous syntheses for amine hydrochlorides (e.g., dapoxetine hydrochloride) use stepwise reactions including reduction, amination, and acidification . Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm the furan and pyridine ring structures and amine protonation.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement, particularly for verifying hydrogen bonding in the hydrochloride salt .

- IR Spectroscopy : To identify N-H stretches (amine) and C-Cl bonds (HCl salt).

Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?

- Methodology :

- Solubility : Perform shake-flask experiments in solvents like water, ethanol, or DMSO, followed by HPLC or UV-Vis quantification .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS or TLC .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?

- Methodology :

- Use SHELXL for high-resolution refinement, applying restraints for disordered atoms or hydrogen bonding networks. Compare results with density functional theory (DFT) calculations to validate geometric parameters .

- Cross-validate with alternative software (e.g., Olex2) to address systematic errors.

Q. What strategies are effective for impurity profiling during synthesis?

- Methodology :

- Chromatography : Employ reverse-phase HPLC with UV/Vis or charged aerosol detection (CAD) to separate and quantify byproducts.

- Synthesis of Reference Standards : Prepare suspected impurities (e.g., unreacted starting materials) for spiking experiments .

- Mass Spectrometry Imaging (MSI) : Map impurity distribution in crude reaction mixtures.

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

- Methodology :

- Derivatization : Synthesize analogs with modifications to the furan or pyridine rings (e.g., fluorination, methylation) and compare biological activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities for target receptors.

- In Vitro Assays : Test analogs in enzyme inhibition or receptor-binding assays to correlate structural changes with activity .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid exposure to hydrochloride salts.

- Ventilation : Work in a fume hood to prevent inhalation of fine particles.

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for acid-neutralization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.